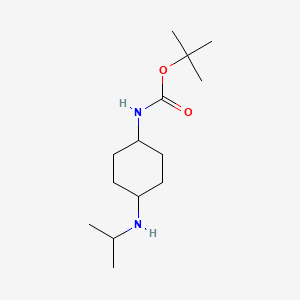

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

CAS No.: 1353989-53-3

Cat. No.: VC8234400

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353989-53-3 |

|---|---|

| Molecular Formula | C14H28N2O2 |

| Molecular Weight | 256.38 |

| IUPAC Name | tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) |

| Standard InChI Key | DGOMFIXMWCIEBX-UHFFFAOYSA-N |

| SMILES | CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The IUPAC name, tert-butyl -[4-(propan-2-ylamino)cyclohexyl]carbamate, reflects its stereochemistry, where the cyclohexyl ring adopts a chair conformation with substituents in equatorial positions for minimal steric strain. The trans-configuration of the isopropylamino and carbamate groups is inferred from analogous compounds, such as benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate (CAS 1353973-35-9), which shares a similar backbone .

Key identifiers include:

-

SMILES: CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C

-

InChI Key: DGOMFIXMWCIEBX-UHFFFAOYSA-N

-

PubChem CID: 66569216

The tert-butyl group enhances solubility in nonpolar solvents, while the isopropylamino moiety contributes to hydrogen-bonding potential, critical for biological activity.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

-

Cyclohexane Functionalization: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.

-

Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the amine.

-

Purification: Chromatography or crystallization to achieve >95% purity .

For example, a related synthesis of tert-butyl -[trans-4-(hydroxymethyl)cyclohexyl]carbamate employs methanesulfonyl chloride for hydroxyl group activation, followed by cyanide substitution . Similar methodologies likely apply to the target compound.

Industrial Production

Industrial processes optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield (>80%) and purity. Continuous-flow systems reduce processing time, while green solvents like ethyl acetate minimize environmental impact .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.38 g/mol |

| Solubility | Soluble in DCM, THF, DMSO |

| Boiling Point | Not reported |

| Stability | Stable at room temperature |

The tert-butyl group imparts lipophilicity (), favoring membrane permeability in biological systems.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Key Functional Group |

|---|---|---|

| Benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate | 290.4 g/mol | Benzyl ester |

| tert-butyl -[4-(isopropylamino)cyclohexyl]carbamate | 256.38 g/mol | tert-butyl carbamate |

The tert-butyl derivative exhibits superior stability under acidic conditions compared to the benzyl ester, which is prone to hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume